3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRANVLTAIPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of N-acylhydrazides using dehydrating agents. For the 2-methoxyphenyl-substituted derivative, the following protocol is employed:
Step 1: Synthesis of 2-Methoxybenzoylhydrazide
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield 2-methoxybenzoylhydrazide.
Step 2: Cyclodehydration with Phosphorus Oxychloride
The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at reflux (80–100°C) for 6–24 hours. POCl₃ acts as both a solvent and dehydrating agent, facilitating intramolecular cyclization to form the 1,3,4-oxadiazole ring.
$$
\text{2-Methoxybenzoylhydrazide} + \text{POCl}_3 \rightarrow \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{by-products}
$$
Optimization Notes :
- Prolonged reaction times (>20 hours) improve yields but risk side reactions.
- Alternatives to POCl₃ include sulfuric acid (H₂SO₄) or trifluoroacetic anhydride (TFAA), though POCl₃ offers superior regioselectivity.
Preparation of 4-Fluorobenzenesulfonylpropanoyl Chloride
Sulfonylation of Propanoyl Chloride
The sulfonyl group is introduced via reaction of propanoyl chloride with 4-fluorobenzenesulfonyl chloride under basic conditions.
Step 1: Synthesis of 4-Fluorobenzenesulfonamide
4-Fluorobenzenesulfonyl chloride is treated with dimethylamine in tetrahydrofuran (THF) at 0–20°C to form 4-fluoro-N,N-dimethylbenzenesulfonamide in near-quantitative yield.
$$
\text{4-Fluorobenzenesulfonyl chloride} + \text{Me}_2\text{NH} \rightarrow \text{4-Fluoro-N,N-dimethylbenzenesulfonamide} + \text{HCl}
$$
Step 2: Propanoylation
The sulfonamide is reacted with propanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature, yielding 4-fluorobenzenesulfonylpropanoyl chloride after purification.
Amide Bond Formation
Coupling of Oxadiazole Amine and Sulfonylpropanoyl Chloride
The final step involves nucleophilic acyl substitution between 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine and 4-fluorobenzenesulfonylpropanoyl chloride in anhydrous DCM.
Reaction Conditions :
- Solvent : Dichloromethane or THF.
- Base : Triethylamine or pyridine to scavenge HCl.
- Temperature : 0°C to room temperature.
- Time : 4–6 hours.
$$
\text{Oxadiazole amine} + \text{Sulfonylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$
Yield Optimization :
- Slow addition of the acyl chloride minimizes dimerization.
- Use of molecular sieves enhances reaction efficiency by absorbing moisture.
Alternative Synthetic Routes
One-Pot Oxadiazole-Sulfonamide Assembly
Recent advances propose a tandem cyclodehydration-sulfonylation approach, where the oxadiazole ring and sulfonyl group are synthesized in a single pot. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilization of the oxadiazole amine on resin beads enables iterative coupling with sulfonylpropanoyl derivatives. While scalable, this method demands specialized equipment and has lower reported yields (45–60%).
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR : δ 8.21 (s, 1H, oxadiazole), 7.82–7.75 (m, 2H, sulfonyl aryl), 6.95–6.89 (m, 2H, methoxyphenyl).
- MS (ESI) : m/z 446.1 [M+H]⁺.
- IR : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O stretch).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl and oxadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl and Sulfonyl Groups
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The 2-methoxyphenyl substituent on the oxadiazole ring may increase lipophilicity relative to 4-methylphenyl () or 2-bromophenyl (), impacting membrane permeability .
Melting Points and Stability :
- Compounds with bulkier substituents (e.g., 7k, M.W. 535 g/mol) exhibit lower melting points (66–68°C), likely due to reduced crystallinity, whereas simpler analogues (e.g., 8d) show higher melting points (135–136°C) .
Synthetic Flexibility :
- outlines a general synthesis scheme for oxadiazole-propanamides using hydrazine hydrate and carbon disulfide, which may apply to the target compound .
Bioactivity Insights from Analogues
- HDAC Inhibition: highlights 1,3,4-oxadiazole derivatives (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide) as histone deacetylase (HDAC) inhibitors, suggesting a possible mechanism for anticancer activity .
- Alkaline Phosphatase Activity: notes enzyme inhibition testing for compounds 8d–8h, though results are unspecified. The target’s fluorinated sulfonyl group may enhance enzyme binding affinity compared to non-fluorinated analogues .
Spectral and Analytical Comparisons
- IR/NMR Trends :
- Sulfonyl groups (e.g., in ’s 7k) show characteristic IR peaks at ~1347 cm⁻¹ (S=O stretching), consistent with the target’s expected spectrum .
- The 2-methoxyphenyl group would produce distinct ¹H-NMR signals near δ 3.8–4.0 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm, differing from 4-methylphenyl (δ 2.3 ppm for CH₃) in .
Biological Activity
3-(4-Fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is C16H17FN4O3S, and it has garnered attention due to its unique structure that includes a sulfonyl group, an oxadiazole ring, and an aromatic methoxy group. This article explores the biological activity of this compound, presenting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features several functional groups commonly associated with bioactive molecules:
- Sulfonyl Group : Known for its ability to enhance solubility and biological activity.
- Oxadiazole Ring : Associated with various pharmacological effects including antimicrobial and anticancer properties.
- Aromatic Methoxy Group : May influence the compound's interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits promising antimicrobial activity . Compounds containing oxadiazole rings have previously demonstrated efficacy against various bacterial strains and fungi, indicating a potential for this compound to act similarly.
Anticancer Activity
Research indicates that derivatives of oxadiazoles can exhibit anticancer properties . The structural characteristics of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Comparative Analysis: Similar Compounds
A comparison with structurally similar compounds can provide insights into the biological activity of 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. The following table summarizes notable compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-phenyl-N-[4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]phenyl]propanamide | Contains trifluoromethyl group | Potential fungicidal properties |
| 3-[4-(benzenesulfonyl)phenyl]-5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazole | Features a benzenesulfonyl group | Investigated for antifungal activity |
| N-methyl-N-(2-phenoxyethyl)-4-[5-(trifluoromethyl)-2,5-dihydro-1,2,4-oxadiazol-3-yl]benzamide | Incorporates a phenoxyethyl group | Explored for diverse biological activities |
The mechanism of action for 3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways relevant to disease processes.
Q & A
Q. Table 1: Structural-Activity Relationships (SAR) of Sulfonamide-Oxadiazole Derivatives
| Substituent Position | Biological Activity Trend | Key Interaction |
|---|---|---|
| 4-Fluoro (sulfonamide) | Enhanced enzyme inhibition | H-bond with His64 (carbonic anhydrase) |
| 2-Methoxy (oxadiazole) | Reduced cytotoxicity | Steric hindrance at active site |
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real-time .
- Solvent Optimization: Switch from DMF to acetonitrile for easier post-reaction purification via recrystallization .
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproduct formation .
Advanced: How can impurities in the final product be identified and mitigated?
Methodological Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., unreacted sulfonyl chloride or oxadiazole precursors) using reversed-phase C18 columns and gradient elution .
- Crystallization Conditions: Optimize solvent mixtures (e.g., ethanol/water) to exclude polar impurities .
- Quality Control: Establish acceptance criteria (e.g., ≥98% purity via HPLC) and validate with reference standards .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or PreADMET to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration with GROMACS, focusing on sulfonamide group’s solvation energy .
Advanced: How do structural modifications influence metabolic stability?
Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
